molecular formula C14H15NO2S B2779624 1-(1,3-Benzothiazol-2-ylmethyl)cyclopentanecarboxylic acid CAS No. 852033-48-8

1-(1,3-Benzothiazol-2-ylmethyl)cyclopentanecarboxylic acid

Cat. No.: B2779624
CAS No.: 852033-48-8
M. Wt: 261.34
InChI Key: MXXBBESUIKQPCY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(1,3-Benzothiazol-2-ylmethyl)cyclopentanecarboxylic acid involves several steps. The starting materials typically include 1,3-benzothiazole and cyclopentanecarboxylic acid. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

1-(1,3-Benzothiazol-2-ylmethyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

1-(1,3-Benzothiazol-2-ylmethyl)cyclopentanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-Benzothiazol-2-ylmethyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(1,3-Benzothiazol-2-ylmethyl)cyclopentanecarboxylic acid can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(1,3-benzothiazol-2-ylmethyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c16-13(17)14(7-3-4-8-14)9-12-15-10-5-1-2-6-11(10)18-12/h1-2,5-6H,3-4,7-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXBBESUIKQPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC2=NC3=CC=CC=C3S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852033-48-8
Record name 1-(1,3-benzothiazol-2-ylmethyl)cyclopentane-1-carboxylic acid
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